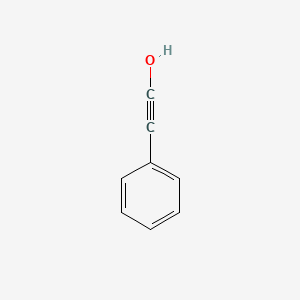

Hydroxyphenylacetylene

Description

BenchChem offers high-quality Hydroxyphenylacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxyphenylacetylene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H6O |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

2-phenylethynol |

InChI |

InChI=1S/C8H6O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H |

InChI Key |

YQAWCLBKYKTVHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxyphenylacetylene: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic importance of versatile molecular building blocks cannot be overstated. Among these, 4-Hydroxyphenylacetylene, also known as 4-ethynylphenol, emerges as a cornerstone synthon. Its unique bifunctional architecture, featuring a reactive terminal alkyne and a nucleophilic phenolic hydroxyl group at opposing ends of a rigid phenyl ring, offers a rich platform for molecular elaboration. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, validated synthesis protocols, and the diverse applications that position 4-Hydroxyphenylacetylene as a critical tool in the development of novel therapeutics and functional materials.

Physicochemical and Structural Properties

4-Hydroxyphenylacetylene is a crystalline solid at room temperature. Its identity and fundamental properties are summarized below, providing a foundational dataset for experimental design and computational modeling.

Core Data Summary

| Property | Value | Source |

| IUPAC Name | 4-ethynylphenol | PubChem[1] |

| Synonyms | 4-Hydroxyphenylacetylene, p-ethynylphenol | PubChem[1] |

| CAS Number | 2200-91-1 | PubChem[1] |

| Molecular Formula | C₈H₆O | PubChem[1] |

| Molecular Weight | 118.13 g/mol | PubChem[1][2] |

| Appearance | White to pale yellow crystalline powder | Inferred from isomer data[3] |

| Canonical SMILES | C#CC1=CC=C(C=C1)O | PubChem[1] |

| InChI Key | HLXJEKPLQLVJGK-UHFFFAOYSA-N | PubChem[1] |

Structural Formula and Elucidation

The structural formula of 4-Hydroxyphenylacetylene is fundamental to its reactivity and utility.

Caption: 2D Structural Formula of 4-Hydroxyphenylacetylene (C₈H₆O).

The molecule consists of a benzene ring substituted at the para positions (C1 and C4) with two key functional groups:

-

A Terminal Alkyne (-C≡CH): This group is the cornerstone of its utility in click chemistry and Sonogashira couplings, providing a site for carbon-carbon and carbon-heteroatom bond formation.

-

A Phenolic Hydroxyl (-OH): This group can act as a proton donor, a nucleophile, or be derivatized to modulate solubility, electronic properties, or serve as a linking point.

This orthogonal reactivity allows for selective chemical modifications at either end of the molecule, a highly desirable trait in multi-step synthesis.

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Hydroxyphenylacetylene is most reliably achieved via the deprotection of a silyl-protected precursor. This strategy is superior to direct coupling methods involving unprotected 4-iodophenol, as it circumvents issues related to the acidity of the phenolic proton and the terminal alkyne, leading to higher yields and cleaner reactions.

Workflow for Synthesis and Purification

Caption: Validated workflow for the synthesis and purification of 4-Hydroxyphenylacetylene.

Step-by-Step Experimental Protocol

This protocol describes the synthesis starting from commercially available 4-((trimethylsilyl)ethynyl)phenol.

Objective: To prepare pure 4-Hydroxyphenylacetylene via base-catalyzed desilylation.

Materials:

-

4-((trimethylsilyl)ethynyl)phenol (1 equiv.)

-

Methanol (MeOH), anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv.)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-((trimethylsilyl)ethynyl)phenol and anhydrous methanol (approx. 0.2 M concentration).

-

Initiation: Add anhydrous potassium carbonate to the stirring solution at room temperature. The use of K₂CO₃ provides a mild basic condition sufficient to cleave the silyl ether without causing unwanted side reactions.[3]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, 4-Hydroxyphenylacetylene, is more polar than the starting material and will have a lower Rf value. The reaction is typically complete within 1-2 hours.

-

Quenching and Workup: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NH₄Cl until the pH is ~7.

-

Extraction: Reduce the methanol volume in vacuo. Add deionized water and extract the aqueous phase three times with dichloromethane. The organic layers are combined.

-

Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient. The choice of this solvent system provides excellent separation of the polar product from non-polar impurities.

-

Characterization: Confirm the identity and purity of the collected fractions by ¹H NMR, ¹³C NMR, and mass spectrometry. The final product should be a white to off-white solid.

Core Applications in Drug Discovery and Research

The utility of 4-Hydroxyphenylacetylene stems from its orthogonal reactive sites, making it a powerful linker and scaffold component in medicinal chemistry.

Caption: Key reaction pathways for 4-Hydroxyphenylacetylene in medicinal chemistry.

-

Click Chemistry (CuAAC): The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, selective, and biocompatible, making it a gold standard for conjugating molecules. In drug discovery, this is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugate (ADC) linkers, where 4-Hydroxyphenylacetylene can serve as a rigid spacer connecting a targeting moiety to an effector molecule.

-

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows the terminal alkyne to be coupled with aryl or vinyl halides. This is a powerful method for constructing complex molecular scaffolds, particularly in the synthesis of kinase inhibitors and other enzyme-targeted therapeutics where a rigid, linear linker is required to probe binding pockets.

-

Derivatization of the Phenolic Group: The hydroxyl group can be alkylated or acylated to modulate the molecule's pharmacokinetic properties (e.g., solubility, metabolic stability). It can also serve as an attachment point for other functionalities, such as polyethylene glycol (PEG) chains to increase half-life, or as a handle for attachment to a solid support for combinatorial library synthesis.

Safety and Handling

As with any laboratory chemical, proper handling of 4-Hydroxyphenylacetylene is essential. Based on data from structurally similar isomers, the following hazards should be anticipated.[2][4]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

Conclusion

4-Hydroxyphenylacetylene is a deceptively simple molecule that provides immense strategic value in research and development. Its bifunctional nature, coupled with the robust and high-yielding chemistry of its constituent groups, makes it an indispensable building block. For professionals in drug discovery, understanding its properties and synthetic accessibility is key to leveraging its potential in constructing the next generation of precisely engineered therapeutic agents.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 32758, 4-Ethynylphenol. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 127, Hydroxyphenylacetic acid. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138415, 2-Ethynylphenol. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440113, 4-Hydroxyphenylacetaldehyde. Available from: [Link]

-

Emulate, Inc. (2022). Modernizing drug discovery & development with organ-chip technology. PMC. Available from: [Link]

-

PrepChem.com (2017). Synthesis of A. o-Hydroxyphenylacetylene (I). Available from: [Link]

-

Bordbar, A., et al. (2016). Applications of biophysical techniques in drug discovery and development. PMC. Available from: [Link]

Sources

Hydroxyphenylacetylene solubility in water vs organic solvents

Topic: Solubility Profiling of Hydroxyphenylacetylene (4-Ethynylphenol): Aqueous vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary: The Solubility Landscape

Hydroxyphenylacetylene, specifically the para-isomer 4-Ethynylphenol (CAS 2200-91-1) , presents a distinct solubility profile governed by the competition between its polar phenolic hydroxyl group and its non-polar phenylacetylene scaffold.

For drug development and synthesis applications, the compound exhibits moderate lipophilicity (LogP ~1.8) . It is sparingly soluble in water but highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic organic solvents (Ethanol, Methanol). This guide provides the mechanistic basis for these properties and details the standard protocol for empirical solubility determination.

Quick Reference Data:

-

Water Solubility: Low (< 5 mg/mL estimated).[1] Requires pH adjustment or co-solvents for aqueous formulation.

-

Preferred Solvents: DMSO (> 25 mg/mL), Ethanol, Methanol.

-

Critical Handling: Compound is air/light sensitive; store under inert atmosphere at -20°C.

Molecular Architecture & Solubility Mechanisms

To manipulate the solubility of 4-ethynylphenol effectively, one must understand the intermolecular forces at play.

-

The Hydrophobic Driver (Phenylacetylene Core): The aromatic ring conjugated with the alkyne moiety creates a planar, hydrophobic surface. This region disrupts the hydrogen-bonding network of water (entropic penalty), driving the molecule out of the aqueous phase and into organic media.

-

The Hydrophilic Anchor (Phenolic -OH): The hydroxyl group acts as a hydrogen bond donor and acceptor. While it provides some aqueous affinity, it is insufficient to overcome the hydrophobicity of the C8 carbon skeleton in neutral water.

-

pH Dependency: The phenolic proton (pKa ~8.76) allows for deprotonation in basic conditions (pH > 10), forming the phenoxide anion. This dramatically increases water solubility but may compromise chemical stability (polymerization risk).

Diagram 1: Solvation Mechanisms

This diagram illustrates the competition between hydrophobic exclusion in water and favorable solvation in organic media.

Caption: Comparative solvation mechanics showing the thermodynamic barrier to aqueous solubility versus favorable organic interactions.

Comparative Solubility Data Matrix

The following table synthesizes available physicochemical data and general solvent class behaviors for 4-ethynylphenol.

| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |

| Aqueous | Water (pH 7) | Low / Sparingly Soluble (< 5 mg/mL)* | Hydrophobic effect dominates; insufficient H-bonding. |

| Aqueous (Basic) | 0.1 M NaOH | High | Deprotonation to phenoxide anion ( |

| Polar Aprotic | DMSO, DMF | Very High (> 25 mg/mL) | Strong dipole interactions solvate the polar -OH; pi-systems interact. |

| Polar Protic | Ethanol, Methanol | High | "Like dissolves like"; alcohol group mimics solvent structure. |

| Non-Polar | Hexane, Toluene | Moderate to Low | Lacks H-bonding partners; solubility depends on pi-pi stacking. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Good general organic solvent, but less specific interaction than DMSO. |

*Note: Exact aqueous solubility is sensitive to temperature and purity. Values are estimated based on structural analogs (4-ethylphenol) and LogP.

Experimental Protocol: Saturation Shake-Flask Method

For critical applications (e.g., determining precise bioavailability or formulation limits), theoretical estimates are insufficient. The Shake-Flask Method coupled with HPLC is the gold standard for validating solubility.

Workflow Overview

-

Preparation: Excess solid is added to the solvent.[2]

-

Equilibration: The mixture is agitated at a constant temperature.

-

Separation: Undissolved solid is removed via filtration or centrifugation.

-

Quantification: The filtrate is analyzed via HPLC-UV.

Detailed Step-by-Step Protocol

Materials:

-

4-Ethynylphenol (Solid/Crystal).[3]

-

Solvent of choice (e.g., PBS pH 7.4, Water, Ethanol).

-

Temperature-controlled orbital shaker.

-

0.45 µm PTFE Syringe Filters (Use PVDF for aqueous if protein-free).

-

HPLC System (UV detector at 254 nm).

Procedure:

-

Supersaturation: Weigh approximately 10 mg of 4-ethynylphenol into a 2 mL glass vial.

-

Solvent Addition: Add 1 mL of the target solvent.[1] Visual check: Ensure undissolved solid remains (suspension). If clear, add more solid until precipitation persists.

-

Equilibration:

-

Seal vial tightly to prevent evaporation.

-

Agitate at 25°C ± 0.1°C for 24 to 48 hours .

-

Expert Tip: Shield from light using amber vials or foil to prevent alkyne degradation.

-

-

Phase Separation:

-

Centrifuge at 10,000 rpm for 10 minutes OR filter through a pre-saturated 0.45 µm filter.

-

Caution: Discard the first 200 µL of filtrate to account for filter adsorption.

-

-

Quantification (HPLC):

-

Dilute the filtrate with mobile phase (e.g., 1:10 or 1:100) to fit the calibration curve.

-

Inject onto a C18 column (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

-

Calculate concentration using a standard curve of 4-ethynylphenol in DMSO.

-

Diagram 2: Experimental Workflow

Caption: Logical workflow for the Saturation Shake-Flask determination method ensuring thermodynamic equilibrium.

Implications for Research & Development

-

Stock Solution Preparation: Always prepare stock solutions in DMSO or Ethanol (e.g., 100 mM). Do not attempt to make high-concentration aqueous stocks directly.

-

Biological Assays: When dosing cells, dilute the organic stock into the culture medium. Ensure the final organic solvent concentration (e.g., DMSO) is < 0.5% to avoid cytotoxicity, while monitoring for precipitation of the 4-ethynylphenol (compound "crashing out").

-

Synthesis: In coupling reactions (e.g., Sonogashira), use anhydrous polar solvents like DMF or THF. Water is generally a poor solvent choice unless using specialized surfactant systems.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32758, 4-Ethynylphenol. Retrieved from [Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

Hansch, C., et al. (1995). Exploring QSAR - Hydrophobic, Electronic, and Steric Constants.[4] American Chemical Society.[4] (Source for LogP methodology).

Sources

An In-depth Technical Guide to the Thermodynamic Properties of Hydroxyphenylacetylene Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxyphenylacetylene derivatives represent a pivotal class of molecules, serving as foundational scaffolds in medicinal chemistry and advanced materials science. A thorough understanding of their thermodynamic properties is not merely academic; it is a critical prerequisite for predicting molecular stability, reaction feasibility, and physicochemical behavior, which are cornerstone considerations in drug design and material engineering. This technical guide provides a comprehensive exploration of the thermodynamic landscape of hydroxyphenylacetylene isomers (ortho, meta, and para). It moves beyond a simple recitation of data to offer an in-depth analysis of the experimental and computational methodologies used to determine key thermodynamic parameters. We delve into the causality behind experimental choices in techniques like combustion calorimetry and differential scanning calorimetry, and detail the predictive power of high-level computational methods. While a complete experimental dataset for all isomers remains an area of active research, this guide synthesizes available information, discusses the structural and electronic factors governing isomer stability, and provides field-proven protocols to empower researchers in their own investigations.

The Strategic Importance of Thermodynamic Characterization

Significance of Hydroxyphenylacetylene Derivatives

The hydroxyphenylacetylene scaffold is a privileged structure in modern chemistry. The presence of a hydroxyl group offers a key site for hydrogen bonding and further chemical modification, while the ethynyl group provides a rigid linker and participates in a variety of powerful coupling reactions, such as the "click" reaction. This unique combination makes these molecules valuable building blocks for:

-

Drug Development: They are integral to the synthesis of enzyme inhibitors, receptor antagonists, and antiviral agents. The rigid acetylene linker allows for precise positioning of pharmacophores, enhancing binding affinity and selectivity.

-

Materials Science: These derivatives are used as monomers for synthesizing conjugated polymers with tailored optical and electronic properties, finding applications in organic light-emitting diodes (OLEDs) and molecular wires.[1]

Why Thermodynamic Properties are Mission-Critical

A molecule's thermodynamic properties govern its energy content and inherent stability. For hydroxyphenylacetylene derivatives, these values are indispensable for:

-

Predicting Stability and Reactivity: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's energetic stability.[2] Comparing the ΔfH° of isomers reveals their relative stabilities, which influences their distribution in synthesis and their long-term viability in a formulated product.

-

Process Chemistry and Scale-Up: Knowledge of heat capacity (Cp) and reaction enthalpies is crucial for designing safe and efficient large-scale synthetic routes, preventing thermal runaways, and optimizing energy consumption.

-

Drug Formulation and Bioavailability: Properties like the enthalpy of sublimation (ΔsubH°) are related to the strength of intermolecular forces in the crystal lattice.[3] This, in turn, influences solubility and dissolution rate—two key determinants of a drug's bioavailability.

-

Computational Modeling: Experimentally determined thermodynamic data serve as benchmarks for validating and refining computational chemistry models, which are now routinely used to screen virtual libraries of compounds and predict their properties before synthesis.

A Primer on Key Thermodynamic Parameters

The thermodynamic behavior of a system is described by several key state functions:

-

Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[2] A more negative value indicates greater energetic stability.

-

Standard Gibbs Free Energy of Formation (ΔfG°): The change in Gibbs free energy under the same conditions. It is the ultimate arbiter of thermodynamic stability and spontaneity, incorporating both enthalpy and entropy.

-

Standard Molar Entropy (S°): A measure of the randomness or disorder of a mole of a substance at standard conditions.

-

Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree Kelvin at constant pressure.

-

Enthalpy of Phase Change (ΔsubH°, ΔfusH°): The energy required to transition one mole of a substance from solid to gas (sublimation) or solid to liquid (fusion), respectively. This parameter provides direct insight into the strength of the intermolecular forces holding the crystal together.

The fundamental relationship between these core parameters is encapsulated in the Gibbs free energy equation:

ΔG = ΔH - TΔS

This equation dictates that the spontaneity of a process (negative ΔG) is a balance between the change in enthalpy (ΔH) and the change in entropy (ΔS) at a given temperature (T).

Caption: Workflow for Experimental Determination of Enthalpy of Combustion.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful thermal analysis techniques for measuring heat capacity and enthalpies of phase transitions.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [4]It is used to determine:

-

Heat Capacity (Cp): By measuring the heat flow required to heat the sample over a specific temperature range.

-

Enthalpy of Fusion (ΔfusH°): By integrating the area under the peak corresponding to the solid-to-liquid phase transition.

-

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. When used to study sublimation, the rate of mass loss in a controlled atmosphere can be related to the substance's vapor pressure. [5]The enthalpy of sublimation can then be derived using the Clausius-Clapeyron equation by measuring the vapor pressure at different temperatures.

Computational Approaches: A Predictive Powerhouse

In the absence of experimental data, or to complement it, computational chemistry provides robust methods for predicting thermodynamic properties. [6]High-accuracy composite methods are particularly valuable.

Causality Behind the Method: Computational methods solve the electronic Schrödinger equation to determine the total electronic energy of a molecule. By calculating this energy for the molecule and its constituent elements in their standard states, the enthalpy of formation can be derived. Isodesmic reactions are a particularly powerful computational strategy because they conserve the number and types of chemical bonds, leading to significant cancellation of systematic errors in the calculations.

High-Accuracy Composite and DFT Methods

-

Gaussian-n (G3, G4) Theories: These are composite ab initio methods that approximate a very high-level calculation through a series of lower-level calculations. They are renowned for their ability to predict enthalpies of formation with "chemical accuracy" (typically within ± 1-2 kcal/mol).

-

Density Functional Theory (DFT): Methods like B3LYP offer a good balance between computational cost and accuracy and are often used for larger molecules. [6]

-

Define a Balanced Isodesmic Reaction:

-

Construct a hypothetical reaction where the target molecule (hydroxyphenylacetylene) reacts with simple, well-characterized molecules to yield products with similar bonding environments. The key is that the number and type of bonds on both sides of the equation are identical.

-

Example for 4-hydroxyphenylacetylene: C₆H₄(OH)C₂H + C₆H₆ → C₆H₅OH + C₆H₅C₂H (4-hydroxyphenylacetylene + benzene → phenol + phenylacetylene)

-

-

Geometry Optimization and Frequency Calculation:

-

For every molecule in the isodesmic reaction, perform a geometry optimization using a reliable method (e.g., B3LYP/6-31G(d)).

-

Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.

-

-

Single-Point Energy Calculation:

-

Using the optimized geometries, perform a high-level single-point energy calculation (e.g., using G4 theory) for each molecule.

-

-

Calculate the Enthalpy of Reaction:

-

The enthalpy of the isodesmic reaction (ΔrH°) at 298.15 K is calculated as: ΔrH° = Σ(E_elec + H_corr)_products - Σ(E_elec + H_corr)_reactants where E_elec is the high-level electronic energy and H_corr is the thermal correction to enthalpy from the frequency calculation.

-

-

Determine the Target Enthalpy of Formation:

-

Rearrange the equation to solve for the unknown enthalpy of formation. This requires highly accurate experimental ΔfH° values for the other three molecules in the reaction. ΔfH°(Target) = [ΔfH°(Product1) + ΔfH°(Product2)] - ΔfH°(Reactant2) - ΔrH°

-

Caption: Workflow for Computational Prediction of Gas-Phase Enthalpy of Formation.

Thermodynamic Data & Structure-Property Analysis

While comprehensive experimental data for hydroxyphenylacetylene isomers is sparse in the literature, we can leverage data from the parent compound, phenylacetylene, and discuss the expected influence of the hydroxyl group.

Table 1: Physical Properties of Hydroxyphenylacetylene Isomers

| Property | 2-hydroxyphenylacetylene | 3-hydroxyphenylacetylene | 4-hydroxyphenylacetylene |

|---|---|---|---|

| Molecular Formula | C₈H₆O | C₈H₆O | C₈H₆O |

| Molecular Weight | 118.13 g/mol | 118.13 g/mol | 118.13 g/mol |

| Density (25 °C) | Data not available | 1.083 g/mL [7] | Data not available |

| Refractive Index (20 °C) | Data not available | 1.5840 [7] | Data not available |

| ΔfH° (gas, 298.15 K) | Not experimentally determined | Not experimentally determined | Not experimentally determined |

| ΔsubH° (298.15 K) | Not experimentally determined | Not experimentally determined | Not experimentally determined |

Table 2: Experimentally Determined Thermodynamic Properties of Phenylacetylene (C₈H₆)

| Property | Value | Units | Reference |

|---|---|---|---|

| ΔfH° (gas, 298.15 K) | 306.60 ± 1.70 | kJ/mol | |

| S° (gas, 298.15 K) | 323.09 | J/(mol·K) |

| Cp (gas, 298.15 K) | 114.89 | J/(mol·K) | |

Analysis of Isomer Stability

The relative thermodynamic stability of the ortho (2-), meta (3-), and para (4-) isomers of hydroxyphenylacetylene is governed by a combination of steric, electronic, and intramolecular forces.

-

Intramolecular Hydrogen Bonding: The ortho isomer can form an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the acetylene group. This is a stabilizing interaction that is not possible for the meta and para isomers. This would suggest that the ortho isomer may have a lower (more negative) gas-phase enthalpy of formation.

-

Steric Effects: Steric hindrance is minimal in these relatively small molecules, but any repulsion between the substituents would be greatest in the ortho isomer. However, the stabilizing effect of the hydrogen bond is likely to dominate.

-

Crystal Packing and Intermolecular Forces: In the solid state, the stability order can change dramatically. The para isomer, due to its higher symmetry, often packs more efficiently into a crystal lattice. This can lead to stronger intermolecular forces (hydrogen bonding and van der Waals interactions) and a higher enthalpy of sublimation compared to the less symmetrical meta and ortho isomers. The meta isomer is often found to be the most stable in the liquid phase for substituted benzenes. [8][9] Prediction: Based on these principles, one would predict the gas-phase stability order to be ortho > para ≈ meta due to intramolecular hydrogen bonding. In the solid state, the order could be para > meta > ortho if crystal packing efficiency is the dominant factor. Experimental validation is required to confirm these hypotheses.

Applications in Research and Development

-

Drug Design: If a hydroxyphenylacetylene derivative is a drug candidate, knowing the relative stabilities of its polymorphs (different crystal forms) is essential. A more stable, less soluble polymorph could unexpectedly appear during manufacturing, jeopardizing the drug's bioavailability. DSC is a key tool for identifying and characterizing such polymorphs.

-

Materials Science: For designers of organic electronic materials, the enthalpy of sublimation is a critical parameter. It correlates with the material's volatility and the thermal stability of thin films in devices like OLEDs. A high enthalpy of sublimation is often desirable for ensuring device longevity.

Conclusion and Future Outlook

The thermodynamic properties of hydroxyphenylacetylene derivatives are of profound importance for their application in science and technology. This guide has detailed the authoritative experimental and computational protocols necessary for their determination, underscoring the rationale that transforms raw data into actionable scientific insight. While there is a clear opportunity for further experimental work to populate the thermodynamic data for the ortho, meta, and para isomers, the principles and methodologies outlined here provide a robust framework for researchers. The continued integration of high-accuracy computational predictions with targeted experimental measurements will be pivotal in accelerating the design and development of next-generation pharmaceuticals and materials based on this versatile molecular scaffold.

References

-

National Institute of Standards and Technology. (n.d.). Experimental data for C6H5CCH (phenylacetylene). NIST Computational Chemistry Comparison and Benchmark Database. [Link] 2. Wikipedia. (2024). Standard enthalpy of formation. [Link] [2]3. Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovoy, O. N. (2008). Thermodynamics of sublimation, crystal lattice energies, and crystal structures of racemates and enantiomers: (+)- and (+/-)-ibuprofen. Journal of Pharmaceutical Sciences, 97(9), 3849–3860. [Link] [3]4. Flinn Scientific. (2012, December 17). Combustion of Acetylene [Video]. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 3. Thermodynamics of sublimation, crystal lattice energies, and crystal structures of racemates and enantiomers: (+)- and (+/-)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of vapour pressures of ionic liquids and other low vapour pressure solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rroij.com [rroij.com]

- 7. 3-羟基苯基乙炔 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. echemi.com [echemi.com]

Technical Guide: 4-Ethynylphenol (4-EP) in Advanced Materials & Drug Discovery

Executive Summary

This technical guide analyzes 4-Ethynylphenol (4-EP) as a dual-function molecular chassis. While primarily recognized as a critical precursor for high-birefringence (

Part 1: Molecular Architecture & The Birefringence Engine

The utility of 4-EP stems from its electronic anisotropy. In Liquid Crystal (LC) design, birefringence (

-

The Alkyne Bridge (

): Contributes approximately 0.07 to the total birefringence, significantly higher than saturated linkers. It maintains linearity (essential for nematic phases) while extending conjugation. -

The Phenolic Handle (

): Acts as the reactive site for "tail" attachment (alkoxy chains) which induces the fluidity required for mesophase formation (melting point depression).

Quantitative Impact on LC Properties

The following table summarizes the contribution of 4-EP derived cores to LC parameters compared to standard phenyl-cyclohexane systems.

| Core Structure | Linker Type | Typical | Viscosity ( | Application |

| Phenyl-Cyclohexane | Single Bond | 0.09 - 0.12 | Low | Standard Displays (IPS/TN) |

| Tolane (Diphenylacetylene) | Triple Bond (from 4-EP) | 0.20 - 0.35 | Low-Medium | High-Speed Photonics / IR Modulation |

| Bistolane | Double Triple Bond | > 0.40 | Medium | GHz/THz Phase Shifters |

| Isothiocyanato-Tolane | Triple Bond + NCS | 0.35 - 0.45 | Low | High |

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of 4-EP based materials requires orthogonal functionalization: modifying the phenol without affecting the alkyne, or vice-versa.

Workflow Diagram: Divergent Synthesis

The following Graphviz diagram illustrates the logical flow from 4-EP to both Liquid Crystals and Pharmaceutical conjugates.

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the hydroxyl and ethynyl groups.

Protocol A: Synthesis of Alkoxy-Tolane LC Precursor

Objective: Synthesize 4-Hexyloxy-4'-cyanotolane (a classic high

Step 1: Williamson Etherification (Tail Attachment)

This step attaches the flexible alkyl tail necessary for liquid crystallinity and protects the phenol.

-

Reagents: 4-Ethynylphenol (1.0 eq), 1-Bromohexane (1.2 eq), Potassium Carbonate (

, 2.0 eq), Acetone (Solvent). -

Procedure:

-

Dissolve 4-ethynylphenol in acetone (0.5 M concentration).

-

Add

and stir for 15 min to form the phenoxide. -

Add 1-Bromohexane dropwise. Reflux at 60°C for 6-12 hours.

-

Causality: Reflux ensures complete conversion of the phenol, preventing side reactions in the subsequent metal-catalyzed step.

-

-

Self-Validating Checkpoint:

-

TLC: Disappearance of the polar starting material (

in Hex/EtOAc) and appearance of a non-polar spot ( -

NMR: Disappearance of the phenolic -OH singlet (

ppm).

-

Step 2: Sonogashira Cross-Coupling (Core Extension)

This step creates the rigid tolane core responsible for high birefringence.

-

Reagents: 4-Hexyloxyphenylacetylene (Product from Step 1, 1.0 eq), 4-Iodobenzonitrile (1.1 eq).

-

Catalyst System:

(2 mol%), CuI (1 mol%). -

Base/Solvent: Triethylamine (

) / THF (1:1 mix). Degassed. -

Procedure:

-

Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. Critical:

promotes homocoupling (Glaser coupling) of the alkyne, forming a di-alkyne impurity. -

Stir at Room Temperature (or mild heat 40°C) for 4-8 hours.

-

Work-up: Filter off ammonium salts, wash with

(aq) to remove copper.

-

-

Self-Validating Checkpoint:

-

Visual: Reaction often darkens as Pd(0) forms.

-

NMR: Shift of the alkyne proton is replaced by aromatic signals; distinct splitting pattern of the para-substituted rings.

-

Part 3: Cross-Disciplinary Application (Pharma)[2][4][5][6]

While the rigid rod structure of 4-EP derivatives is ideal for LCs, the terminal alkyne is a "chemical handle" in drug discovery.

Click Chemistry (CuAAC)

In Medicinal Chemistry, 4-EP serves as a linker to conjugate drugs to delivery vectors or to synthesize 1,2,3-triazole based "middle molecules" (MW > 500 Da).

-

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition.[4][5]

-

Advantage: The phenolic group can be pre-functionalized with a pharmacophore (e.g., via an ester linkage), leaving the alkyne free to "click" onto a PEG chain or a protein surface.

-

Bio-Orthogonality: The alkyne is inert to most biological conditions until activated by Cu(I), allowing for precise labeling.

Part 4: Safety & Stability Framework

Handling 4-Ethynylphenol requires specific precautions due to the reactivity of the terminal alkyne.

| Hazard | Risk Description | Mitigation Protocol |

| Polymerization | Terminal alkynes can polymerize exothermically upon heating or exposure to radical initiators. | Store at < 4°C. Add radical inhibitor (e.g., BHT) if storing in solution. |

| Glaser Coupling | Spontaneous formation of di-ynes in the presence of | Strict exclusion of oxygen during coupling reactions. Use fresh solvents. |

| Acidity | The alkyne proton ( | Use stoichiometric base control. For etherification, weak base ( |

References

-

Syntheses and Properties of Four-ring Liquid Crystals with Ethylene and Internal Alkyne Bridge. ResearchGate. (2025).[6] Retrieved from [Link]

-

High Birefringence Liquid Crystals. MDPI, Crystals. (2025). Detailed review of tolane and ethynyl-tolane systems. Retrieved from [Link]

-

Sonogashira Coupling: Mechanism and Protocols. Organic Chemistry Portal. Standard protocols for Pd/Cu catalyzed alkynylation. Retrieved from [Link]

-

4-Ethynylphenol PubChem Entry. National Library of Medicine. Chemical and physical properties (CID 32758).[7] Retrieved from [Link]

-

Recent applications of click chemistry in drug discovery. PubMed. (2023).[5] Review of CuAAC applications using alkyne handles. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Ethynylphenol | C8H6O | CID 32758 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Terminal Alkyne in Hydroxyphenylacetylenes

Abstract

Hydroxyphenylacetylenes represent a unique class of bifunctional molecules that serve as pivotal building blocks in medicinal chemistry, drug discovery, and materials science. The inherent reactivity of the terminal alkyne, modulated by the electronic and steric influence of the hydroxyphenyl moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reactivity of the terminal alkyne group in these compounds. We will dissect the fundamental principles governing its acidity and participation in cornerstone reactions such as Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and intramolecular cyclizations. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to leverage the synthetic potential of hydroxyphenylacetylenes.

Introduction: The Bifunctional Advantage

Hydroxyphenylacetylene and its derivatives are more than simple aromatic alkynes. They possess two key functional groups—the terminal alkyne and the phenolic hydroxyl group—whose interplay dictates the molecule's overall reactivity and utility. The terminal alkyne, with its sp-hybridized carbons and acidic proton, is a versatile handle for carbon-carbon bond formation and cycloaddition reactions.[1] Simultaneously, the hydroxyl group can act as a nucleophile, a directing group, or a modulator of the phenyl ring's electronic properties, thereby influencing the alkyne's reactivity.[2][3] Understanding this dual nature is paramount for designing efficient synthetic routes and novel molecular architectures. This guide will focus primarily on the transformations of the alkyne moiety, while acknowledging the crucial role of the hydroxyl group.

Fundamental Reactivity of the Terminal Alkyne

The unique chemical behavior of a terminal alkyne is rooted in the high s-character of its C-H bond. This characteristic imparts a notable acidity to the terminal proton, making it susceptible to deprotonation by a suitable base.

Acidity and Acetylide Formation

The sp-hybridized carbon of a terminal alkyne is more electronegative than its sp2 and sp3 counterparts. This increased electronegativity polarizes the C-H bond, making the proton significantly more acidic (pKa ≈ 25) than protons on alkenes or alkanes.[4] This acidity is the gateway to its most important reactions. Treatment with a strong base, such as sodium amide (NaNH2) or an organolithium reagent like n-butyllithium (n-BuLi), readily deprotonates the alkyne to form a highly nucleophilic acetylide anion.[4][5]

This acetylide is a potent carbon-centered nucleophile, capable of participating in a variety of bond-forming reactions, most notably SN2 reactions with alkyl halides to achieve chain elongation.[6]

Caption: General scheme for the deprotonation of a terminal alkyne.

The Sonogashira Coupling: A Cornerstone of C-C Bond Formation

The Sonogashira cross-coupling reaction is arguably the most powerful method for forming a bond between an sp-hybridized carbon (from a terminal alkyne) and an sp2-hybridized carbon (from an aryl or vinyl halide).[7] This reaction, co-catalyzed by palladium and copper, has become indispensable in the synthesis of pharmaceuticals, natural products, and organic materials.[8][9]

Mechanistic Rationale

The reaction proceeds through two interconnected catalytic cycles.[4][7] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle's primary role is to facilitate the formation of the reactive copper(I) acetylide intermediate by reacting with the terminal alkyne.[4]

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the coupling of 3-hydroxyphenylacetylene with an aryl bromide.

Self-Validation: The success of the reaction is validated by the consumption of starting materials (monitored by TLC or LC-MS) and the appearance of a new, less polar product. The final structure and purity are confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, and HRMS).

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2 mol%), CuI (3 mol%), and the aryl bromide (1.0 equiv).

-

Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 3.0 equiv).

-

Alkyne Addition: Add 3-hydroxyphenylacetylene (1.2 equiv) via syringe. The hydroxyl group generally does not require protection under these basic conditions, as the amine base is typically not strong enough to deprotonate the phenol significantly, and the acetylide formation is much more favorable.

-

Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) and monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

| Parameter | Typical Conditions | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Efficiently catalyzes the oxidative addition/reductive elimination cycle.[10] |

| Copper Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide intermediate.[4] |

| Base | Triethylamine, Diisopropylamine | Acts as a scavenger for the H-X generated and helps maintain the catalytic cycle. |

| Solvent | THF, DMF, Toluene | Must be anhydrous and degassed to prevent catalyst deactivation. |

| Temperature | 25 - 80 °C | Dependent on the reactivity of the aryl halide (I > Br > Cl). |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the premier example of "click chemistry," is a powerful method for constructing 1,2,3-triazole rings from a terminal alkyne and an organic azide.[11][12] Its high efficiency, mild reaction conditions, and bio-orthogonality make it exceptionally valuable in drug discovery, bioconjugation, and materials science.[13][14] The 1,4-disubstituted triazole product is formed with near-perfect regioselectivity.[15]

Mechanistic Rationale

The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) coordinates with the terminal alkyne to form a copper acetylide.[16] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then collapses to the stable triazole product, regenerating the Cu(I) catalyst.[13]

Caption: Simplified catalytic cycle for the CuAAC reaction.

Experimental Protocol: CuAAC Reaction

This protocol outlines a typical procedure for the click reaction between a hydroxyphenylacetylene derivative and an organic azide.

Self-Validation: The reaction can be monitored by the disappearance of the azide starting material using IR spectroscopy (loss of the characteristic azide stretch at ~2100 cm⁻¹) or by TLC/LC-MS. The formation of the triazole product is confirmed by NMR, where characteristic proton signals for the triazole ring appear, and by mass spectrometry.

Step-by-Step Methodology:

-

Reagent Solution: In a vial, dissolve the hydroxyphenylacetylene (1.0 equiv) and the organic azide (1.0 equiv) in a suitable solvent mixture, typically t-BuOH/H₂O (1:1).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (20 mol%) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%) in water.

-

Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The solution often changes color, indicating the formation of the active Cu(I) species.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can often be purified by simple filtration or flash column chromatography if necessary.

Intramolecular Cyclization: Leveraging Bifunctionality

A particularly elegant application of hydroxyphenylacetylenes involves intramolecular cyclization reactions where the phenolic hydroxyl group acts as an internal nucleophile, attacking the alkyne. These reactions are often catalyzed by transition metals, particularly gold, which are highly alkynophilic Lewis acids.[17][18]

This strategy provides a direct and atom-economical route to valuable heterocyclic scaffolds like benzofurans. The gold catalyst activates the alkyne toward nucleophilic attack.[19] For an ortho-hydroxyphenylacetylene, this leads to a highly efficient 5-exo-dig cyclization, followed by protonolysis to release the catalyst and furnish the benzofuran product.[20][21]

Caption: Workflow for gold-catalyzed intramolecular cyclization.

Applications in Drug Discovery and Beyond

The synthetic versatility of hydroxyphenylacetylenes makes them highly valuable precursors in drug discovery and development.[22][23]

-

Scaffold Elaboration: Sonogashira coupling allows for the rapid diversification of molecular scaffolds, enabling the exploration of structure-activity relationships (SAR).[9]

-

Bioconjugation: The alkyne handle is perfect for CuAAC-mediated ligation to azide-modified biomolecules, such as proteins or nucleic acids, for creating probes or targeted drug delivery systems.[24]

-

Fragment-Based Drug Discovery (FBDD): The hydroxyphenylacetylene core can serve as a fragment that can be "grown" into more potent leads using the reactions described herein.

-

Materials Science: The rigid, linear nature of the aryl-alkyne linkage is exploited in the synthesis of conjugated polymers and other organic materials with unique electronic and optical properties.[25]

Conclusion

The terminal alkyne of hydroxyphenylacetylene is a remarkably versatile functional group. Its acidity allows for classic acetylide chemistry, while its participation in powerful transition metal-catalyzed reactions like the Sonogashira coupling and CuAAC provides efficient and reliable methods for molecular construction. Furthermore, the interplay with the neighboring hydroxyl group opens avenues for elegant intramolecular cyclizations. For researchers in drug discovery and related fields, a thorough understanding of these reaction principles and protocols is essential for the rational design and synthesis of the next generation of therapeutic agents and functional materials.

References

-

Alkyne Reactivity - MSU chemistry. (n.d.). Retrieved from Michigan State University Department of Chemistry. [Link]

-

Ghavidel, M., & Akbari, M. R. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Polymers, 13(8), 1234. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Understanding the Reactions that are Specific for Terminal Alkynes. (n.d.). Unacademy. [Link]

-

Sonogashira coupling. (2023, October 27). In Wikipedia. [Link]

-

Duzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]

-

Iha, M., et al. (2009). The Use of Click Chemistry in Drug Development Applications. Molecules, 14(9), 3572-3617. [Link]

-

Cyclization and rearrangement products from coupling reactions between terminal o-alkynylphenols or o-ethynyl (hydroxymethyl) benzene and 6-halopurines. (n.d.). ResearchGate. [Link]

-

Obradors, C., & Echavarren, A. M. (2014). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry, 2, 23. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Drug discovery through biophysical techniques: Methods and applications. (2024). Pharmacology & Therapeutics, 257, 108947. [Link]

-

Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes. (2007). Tetrahedron Letters, 48(51), 9014-9017. [Link]

-

Effects of hydroxyl group distribution on the reactivity, stability and optical properties of fullerenols. (2016). Physical Chemistry Chemical Physics, 18(1), 539-547. [Link]

-

Synthesis of A. o-Hydroxyphenylacetylene (I). (n.d.). PrepChem.com. [Link]

-

Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. (2023). RSC Advances, 13(49), 34845-34850. [Link]

-

Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. (2026). Chemical Science. [Link]

-

Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). European Journal of Medicinal Chemistry, 287, 118460. [Link]

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). ChemistrySelect, 7(33), e202202838. [Link]

-

Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (2014). Organic & Biomolecular Chemistry, 12(38), 7384-7401. [Link]

-

Recent Advances in the Synthesis of Substituted Polyacetylenes. (2024). Polymers, 16(1), 50. [Link]

-

Photocyclization reaction and related photodynamics in the photoproducts of a tetraphenylethylene derivative with bulky substituents: unexpected solvent viscosity effect. (2022). Photochemical & Photobiological Sciences, 21(1), 107-120. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

-

One-Pot Synthesis of Terminal Alkynes from Alkenes. (2018). ACS Catalysis, 8(12), 11485-11490. [Link]

-

Leveraging High Throughput Screening services to accelerate drug discovery and development. (n.d.). Syngene International Ltd. [Link]

-

Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. (2017). Chemical Communications, 53(5), 871-874. [Link]

-

Triptycene Derivatives: From Their Synthesis to Their Unique Properties. (2022). Molecules, 27(1), 223. [Link]

-

Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis. (2016). The Chemical Record, 16(1), 329-354. [Link]

-

Lewis Acid-Catalyzed Cyclization of o-Hydroxyphenyl Propargylamines with Sodium Sulfinates: Syntheses of 3-Sulfonylbenzofurans. (2017). The Journal of Organic Chemistry, 82(11), 5917-5925. [Link]

-

Azide-alkyne Huisgen cycloaddition. (2023, November 29). In Wikipedia. [Link]

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2023). Accounts of Materials Research, 4(11), 957-970. [Link]

-

Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. (n.d.). ResearchGate. [Link]

-

Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. (2018). Journal of Medicinal Chemistry, 61(23), 10321-10360. [Link]

-

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. [Link]

-

Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. (2017). Expert Opinion on Drug Discovery, 12(6), 579-591. [Link]

-

Chain Elongation via Alkylation of Terminal Alkynes. (2023, November 15). YouTube. [Link]

-

Recent developments in gold-catalyzed cycloaddition reactions. (2011). Beilstein Journal of Organic Chemistry, 7, 858-873. [Link]

-

Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2018). Molecules, 23(11), 2990. [Link]

-

Spectroscopic characterization and crystal structure of the 1,2,3,4,5,6-hexahydrophenanthro[1,10,9,8-opqra]perylene. (2010). Tetrahedron, 66(33), 6439-6443. [Link]

-

Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. (2024, October 15). YouTube. [Link]

-

Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. (2023). Catalysts, 13(6), 929. [Link]

-

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.). Creative Biolabs. [Link]

-

Sonogashira Coupling. (2022, August 5). Chemistry LibreTexts. [Link]

-

Role of the Hydroxyl Groups Coordinated to TiO2 Surface on the Photocatalytic Decomposition of Ethylene at Different Ambient Conditions. (2022). Catalysts, 12(4), 384. [Link]

Sources

- 1. Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Reactions that are Specific for Terminal Alkynes [unacademy.com]

- 5. Alkyne Reactivity [www2.chemistry.msu.edu]

- 6. youtube.com [youtube.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Click Chemistry [organic-chemistry.org]

- 13. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 16. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 17. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]

- 18. Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Drug discovery through biophysical techniques: Methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. syngeneintl.com [syngeneintl.com]

- 24. mdpi.com [mdpi.com]

- 25. Recent Advances in the Synthesis of Substituted Polyacetylenes [mdpi.com]

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling for the Synthesis of 4-Hydroxyphenylacetylene

Introduction: The Strategic Importance of the Sonogashira Coupling in Arylacetylene Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] Its utility is underscored by the typically mild reaction conditions, which often proceed at room temperature, and its tolerance of a broad range of functional groups.[1]

This application note provides a detailed protocol for the synthesis of 4-hydroxyphenylacetylene, a valuable building block in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a deep dive into the mechanistic rationale behind the experimental choices.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling operates through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While copper-free versions of the reaction exist, the classic Sonogashira protocol leverages the unique roles of both metals to achieve high efficiency.[1][4]

The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the cross-coupling between the aryl halide and the alkyne. The cycle is generally understood to proceed through the following key steps:

-

Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (e.g., 4-iodophenol) to form a palladium(II) intermediate.[5]

-

Transmetalation: The activated alkyne, in the form of a copper(I) acetylide, transfers its organic group to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product (4-hydroxyphenylacetylene) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

The Copper Cycle: The copper co-catalyst plays a crucial role in activating the terminal alkyne.[1]

-

π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, forming a copper(I) acetylide species.[6] This acetylide is significantly more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium center.[1] The use of a copper co-catalyst accelerates the reaction, allowing it to proceed under milder conditions.[7]

Below is a diagram illustrating the interconnected catalytic cycles of the Sonogashira coupling.

Caption: Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Synthesis of 4-Hydroxyphenylacetylene

This protocol details the synthesis of 4-hydroxyphenylacetylene from 4-iodophenol and trimethylsilylacetylene, followed by in-situ deprotection of the silyl group. The use of a protected alkyne like trimethylsilylacetylene is a common strategy to prevent the undesired homocoupling of the terminal alkyne, a side reaction often mediated by the copper catalyst in the presence of oxygen.[8]

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-Iodophenol | C₆H₅IO | 220.01 | 2.20 g | 10.0 | Aryl halide substrate |

| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1.4 mL | 10.0 | Alkyne substrate |

| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 (2 mol%) | Palladium catalyst precursor |

| Copper(I) iodide | CuI | 190.45 | 38 mg | 0.2 (2 mol%) | Copper co-catalyst |

| Triethylamine | (C₂H₅)₃N | 101.19 | 20 mL | - | Base and solvent |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 30 mL | - | Solvent |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | (C₄H₉)₄NF | 261.47 | 12 mL | 12.0 | Deprotecting agent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction solvent |

| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | As needed | - | Quenching agent |

| Saturated aqueous sodium chloride (brine) | NaCl | 58.44 | As needed | - | Washing agent |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent |

Step-by-Step Methodology

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (2.20 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

-

Fit the flask with a rubber septum.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[8]

-

-

Addition of Solvents and Reagents:

-

Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (30 mL) and triethylamine (20 mL) via syringe. Triethylamine serves as both a solvent and the base required to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the alkyne in the copper cycle.[1]

-

Stir the mixture at room temperature until all solids have dissolved.

-

Slowly add trimethylsilylacetylene (1.4 mL, 10.0 mmol) to the reaction mixture via syringe over a period of 5 minutes.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

-

-

In-Situ Deprotection:

-

Once the coupling reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (12 mL, 12.0 mmol) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for an additional 1 hour. The fluoride ions from TBAF will cleave the silicon-carbon bond, liberating the desired 4-hydroxyphenylacetylene.

-

-

Workup and Isolation:

-

Quench the reaction by adding saturated aqueous ammonium chloride (30 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 4-hydroxyphenylacetylene can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

The overall experimental workflow is summarized in the diagram below.

Caption: Figure 2: Experimental workflow for the synthesis of 4-hydroxyphenylacetylene.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Ensure the palladium precatalyst is of good quality. Consider using a more active catalyst system or adding a phosphine ligand if not already present.[8] |

| Insufficiently inert atmosphere | Thoroughly degas the solvents and ensure the reaction is maintained under a positive pressure of inert gas. | |

| Significant homocoupling of alkyne | Presence of oxygen | Improve the inert atmosphere technique. Degas solvents by sparging with argon or nitrogen. |

| Incomplete reaction | Steric hindrance or electronic effects of substrates | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive aryl halide (I > Br > Cl). |

| Difficulty in purification | Co-elution of product with byproducts | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |

Conclusion

The Sonogashira coupling is a highly reliable and efficient method for the synthesis of arylacetylenes like 4-hydroxyphenylacetylene. By understanding the underlying mechanism and paying careful attention to the experimental details, particularly the maintenance of an inert atmosphere, researchers can consistently achieve high yields of the desired product. The protocol provided herein serves as a robust starting point that can be adapted and optimized for a variety of substrates, further highlighting the broad applicability of this important cross-coupling reaction in the fields of chemical research and drug development.

References

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. [Link]

-

Sonogashira coupling. YouTube. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

-

Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. National Center for Biotechnology Information. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]

-

Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. ResearchGate. [Link]

-

Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. [Link]

-

Ligand-Controlled Acyl and Decarbonylative Sonogashira Cross-Coupling of α,β-Unsaturated Thioesters. ACS Publications. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

Rhodium-catalyzed polymerization of 3-hydroxyphenylacetylene

An Application Guide to the Synthesis of Functional Polyacetylenes: Rhodium-Catalyzed Polymerization of 3-Hydroxyphenylacetylene

Introduction

Substituted polyacetylenes represent a class of π-conjugated polymers with significant potential in materials science due to their unique electronic, optical, and structural properties.[1] Among these, poly(phenylacetylene)s (PPAs) are particularly noteworthy. The introduction of functional groups onto the phenyl ring allows for the fine-tuning of polymer properties, such as solubility, thermal stability, and chemical reactivity. This guide focuses on the synthesis of poly(3-hydroxyphenylacetylene), a functionalized PPA whose hydroxyl groups can impart polarity, facilitate post-polymerization modifications, and influence intermolecular interactions.

The polymerization of functionalized acetylenes, particularly those with protic groups like hydroxyls, presents a significant challenge for many catalyst systems. Rhodium(I)-based catalysts have emerged as exceptionally robust and versatile tools for this purpose.[2] They exhibit remarkable tolerance to a wide array of functional groups, including nucleophilic amines and hydroxyl groups, and can operate in polar, protic solvents like alcohols and even water.[2] Furthermore, rhodium catalysts can facilitate highly stereoregular polymerization, typically yielding a cis-transoidal polymer conformation, and can enable living polymerization, providing precise control over molecular weight and polydispersity.[3][4]

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and a detailed, field-proven protocol for the rhodium-catalyzed polymerization of 3-hydroxyphenylacetylene.

Core Principles: Mechanistic Insights and Experimental Rationale

A successful polymerization relies on understanding the causality behind experimental choices. Here, we dissect the key components of the rhodium-catalyzed system.

The Superiority of Rhodium Catalysis

Rhodium(I) complexes are the catalysts of choice for monosubstituted acetylenes for several key reasons:

-

Functional Group Tolerance : Unlike many early transition metal catalysts, rhodium(I) complexes are less oxophilic and show low sensitivity to hydrolysis and oxidation, making them stable and highly tolerant of polar functional groups like the hydroxyl moiety on the monomer.[2] This tolerance obviates the need for protecting group chemistry, streamlining the synthesis.

-

Stereochemical Control : Rhodium catalysts efficiently promote the polymerization of phenylacetylene derivatives to yield highly stereoregular polymers, predominantly with a cis-transoidal backbone conformation.[4] This regular structure is crucial for achieving desirable material properties.

-

Living Polymerization : With the appropriate choice of ligands and initiators, rhodium systems can induce a living polymerization.[5][6] This allows for the synthesis of polymers with narrow molecular weight distributions (Đ or PDI ≈ 1.1) and enables the creation of complex architectures like block copolymers.[3]

Polymerization Mechanism: The Insertion Pathway

The polymerization of monosubstituted arylacetylenes by rhodium catalysts proceeds through a coordination-insertion mechanism.[2] The key steps are outlined below.

-

Initiation : The process begins with the formation of an active rhodium species, often a Rh-alkynyl or Rh-vinyl complex, which serves as the initiating site.[4][7]

-

Propagation : The propagation phase involves the sequential insertion of monomer units into the rhodium-carbon bond of the growing polymer chain. The construction of the polyene backbone occurs specifically through a cis-2,1-insertion of the alkyne.[2] This means the monomer coordinates to the metal center and then inserts into the Rh-C bond in a way that places the new monomer unit adjacent to the rhodium atom with a cis double bond geometry.

-

Termination : The polymerization can be terminated, often by protodemetalation, which involves quenching the reaction with a proton source like acetic acid.[2] This step cleaves the polymer chain from the metal center. In a living polymerization, termination is deliberately avoided until the desired molecular weight is achieved.

Experimental Application Notes & Protocol

This section provides a detailed, step-by-step protocol for the polymerization of 3-hydroxyphenylacetylene using a common and effective rhodium catalyst system: [Rh(nbd)Cl]₂ activated with triethylamine (TEA).

Materials and Reagents

| Reagent/Material | Purity/Grade | Supplier Suggestion | Notes |

| 3-Hydroxyphenylacetylene | ≥97% | Thermo Scientific | Store under inert gas, refrigerated.[8] |

| [Rh(nbd)Cl]₂ (dimer) | 98% | Strem Chemicals | Handle in a glovebox or under inert gas. |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Purify using a solvent purification system. |

| Methanol | ACS Grade | Fisher Scientific | Used for precipitation. |

| Argon or Nitrogen Gas | High Purity (99.998%) | Local Supplier | Required for inert atmosphere. |

Monomer Properties: 3-Hydroxyphenylacetylene [9][10]

| Property | Value |

| CAS Number | 10401-11-3 |

| Molecular Weight | 118.13 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Melting Point | 64-66 °C |

| Density | 1.083 g/mL at 25 °C |

Detailed Polymerization Protocol

This protocol is designed for a target monomer-to-catalyst ratio of 200:1, which typically provides a good balance between polymer yield and molecular weight. All glassware should be oven-dried and cooled under an inert atmosphere.

Step-by-Step Procedure:

-

Reaction Setup : Under an argon atmosphere, add 3-hydroxyphenylacetylene (236 mg, 2.0 mmol) to a 25 mL Schlenk flask equipped with a magnetic stir bar.

-

Solvent Addition : Add anhydrous THF (4.0 mL) to the flask to dissolve the monomer. The target monomer concentration is 0.5 M.

-

Catalyst Preparation : In a separate vial under argon, prepare the catalyst solution. Dissolve [Rh(nbd)Cl]₂ (4.6 mg, 0.01 mmol of the dimer, which is 0.02 mmol of Rh) in 1.0 mL of anhydrous THF. Add triethylamine (0.2 mL). The TEA acts as a co-catalyst, activating the rhodium precursor.[2] The solution should turn from yellow to a darker color.

-

Initiation : Using a gas-tight syringe, rapidly inject the prepared catalyst solution into the stirring monomer solution.

-

Polymerization : Allow the reaction to stir at room temperature. The solution will typically darken over time, indicating polymer formation and conjugation. The reaction time can vary from 1 to 24 hours depending on the desired conversion and molecular weight.

-